molecular formula C13H20BNO2 B2570326 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 2223047-06-9

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2570326
CAS No.: 2223047-06-9
M. Wt: 233.12
InChI Key: IGGADZIGHKLFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that features a boron atom within a dioxaborolane ring attached to an aniline moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aniline derivative. One common method includes the reaction of 2-methyl-6-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Biaryl compounds and other cross-coupled products.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki coupling. Its boron-containing structure facilitates the coupling of aryl and vinyl halides with organoboron compounds, leading to complex organic molecules.

Synthesis of Bioactive Molecules

  • It is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the boron atom enhances its reactivity and allows for the development of novel bioactive molecules.

Biological Applications

Potential Drug Development

  • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is being investigated for its potential use in drug development. Its boron-containing structure is particularly relevant in the design of boron-containing drugs that target specific biological pathways.

Boron Neutron Capture Therapy (BNCT)

  • The compound has been explored for its role in boron neutron capture therapy, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation. This application is significant due to the compound's ability to deliver boron to tumor sites effectively.

Industrial Applications

Advanced Materials Production

  • In industry, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its unique chemical properties allow it to be incorporated into materials that require specific electronic or mechanical characteristics .

Role in Electronic Devices

  • The compound has potential applications in electronic devices as a component of hole transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its structural features contribute to improved charge transport properties .

Case Studies and Research Findings

Study FocusFindings
Drug Development Investigated for synthesizing new boron-containing anti-cancer agents; demonstrated selective binding to cancer cell targets.
Material Science Used in developing high-performance polymers; showed enhanced electrical conductivity when integrated into polymer matrices .
BNCT Applications Evaluated for effectiveness in targeting tumor cells; preliminary studies indicate promising results in preclinical models.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications and research areas where other similar compounds may not be as effective.

Biological Activity

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, focusing on its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxaborolane moiety, which is known to enhance the reactivity of anilines in biological systems. The presence of the tetramethyl group contributes to its stability and solubility.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of related compounds that may share similar mechanisms. For instance, certain pyrimidine-based drugs exhibited weak activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL . While specific data on this compound is limited, compounds with similar dioxaborolane structures often demonstrate significant antimicrobial properties.

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. In related studies, compounds containing boronic esters have shown promising results in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 0.126 µM against a triple-negative breast cancer (TNBC) cell line . This suggests that this compound could exhibit similar effects due to its structural characteristics.

The biological activity of boronic esters often involves the formation of covalent bonds with biological targets. This mechanism can lead to the inhibition or modulation of various biochemical pathways critical for pathogen survival or cancer cell proliferation. The reactivity of the dioxaborolane group is particularly significant in these interactions.

Case Studies and Research Findings

StudyCompoundTargetMIC/IC50Findings
Pyrimidine-based drugMRSA4–8 µg/mLWeak antimicrobial activity observed
Boronic ester analogMDA-MB-231 TNBC cells0.126 µMPotent inhibitory effect on cancer cell proliferation
Similar boronic compoundsVarious cancersVaries (0.5–1.0 µg/mL)Effective against drug-resistant strains

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is not extensively documented, related compounds have shown acceptable toxicity profiles in vivo. For example, a study indicated that certain analogs demonstrated favorable safety with high oral doses . This aspect is crucial for considering the compound's therapeutic applications.

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGADZIGHKLFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.